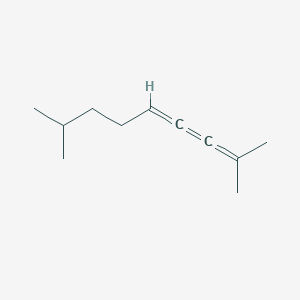![molecular formula C17H22O2 B14641553 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde CAS No. 56075-05-9](/img/structure/B14641553.png)
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a 3,7-dimethylocta-2,6-dien-1-yl group through an ether bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products
Oxidation: 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzoic acid.
Reduction: 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geraniol: 3,7-Dimethylocta-2,6-dien-1-ol, known for its pleasant floral aroma and use in perfumes.
Nerol: Another isomer of geraniol with similar applications in fragrances.
Geranyl acetate: An ester derivative used in flavorings and fragrances.
Uniqueness
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde is unique due to the presence of both the benzaldehyde and 3,7-dimethylocta-2,6-dien-1-yl moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
56075-05-9 |
|---|---|
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
4-(3,7-dimethylocta-2,6-dienoxy)benzaldehyde |
InChI |
InChI=1S/C17H22O2/c1-14(2)5-4-6-15(3)11-12-19-17-9-7-16(13-18)8-10-17/h5,7-11,13H,4,6,12H2,1-3H3 |
InChI-Schlüssel |
RFROFSRVRIXOFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOC1=CC=C(C=C1)C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


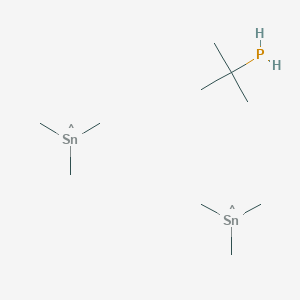
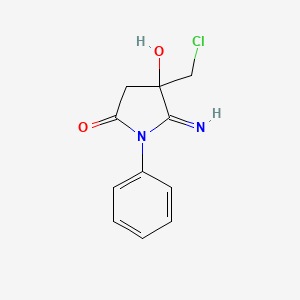
![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)

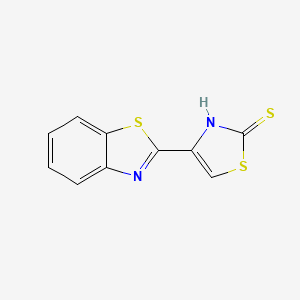



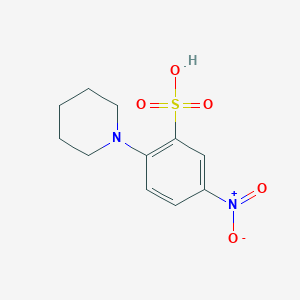
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
